molecular formula C15H11ClN2OS B14242234 Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- CAS No. 502422-48-2

Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-

Cat. No.: B14242234
CAS No.: 502422-48-2
M. Wt: 302.8 g/mol
InChI Key: DEMSILUPLXBKQE-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- is a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a pyridine ring substituted with a 2-chloro-5-(methylthio)phenyl group and an oxazole ring. The presence of these functional groups imparts distinctive chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • Pyridine, 2-chloro-5-methylthio
  • Pyridine, 2-chloro-5-phenyl
  • Pyridine, 2-chloro-5-methyl

Uniqueness

Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]- is unique due to the presence of both the oxazole ring and the 2-chloro-5-(methylthio)phenyl group. This combination imparts distinctive chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

502422-48-2

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

2-(2-chloro-5-methylsulfanylphenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C15H11ClN2OS/c1-20-10-5-6-12(16)11(8-10)15-18-14(9-19-15)13-4-2-3-7-17-13/h2-9H,1H3

InChI Key

DEMSILUPLXBKQE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C2=NC(=CO2)C3=CC=CC=N3

Origin of Product

United States

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